1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile

Catalog No.
S2660724
CAS No.
25438-35-1
M.F
C9H17NOSi
M. Wt
183.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile

CAS Number

25438-35-1

Product Name

1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile

IUPAC Name

1-trimethylsilyloxycyclopentane-1-carbonitrile

Molecular Formula

C9H17NOSi

Molecular Weight

183.326

InChI

InChI=1S/C9H17NOSi/c1-12(2,3)11-9(8-10)6-4-5-7-9/h4-7H2,1-3H3

InChI Key

WJTZXPFJXASXAH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1(CCCC1)C#N

solubility

not available

Flavor and Fragrance Industry

    Field: Industrial Chemistry

    Application Summary: May be used in the synthesis of flavor and fragrance compounds.

    Methods: Involvement in the creation of new aromatic or flavoring agents.

    Results: Production of compounds with specific sensory attributes.

Thermophysical Property Research

Catalytic Interphase Creation

Enthalpy of Formation Studies

1-[(Trimethylsilyl)oxy]cyclopentane-1-carbonitrile is an organic compound with the molecular formula C9H17NOSiC_9H_{17}NOSi and a molecular weight of 183.32 g/mol. It is identified by its CAS number 25438-35-1. This compound features a cyclopentane ring substituted with a trimethylsilyloxy group and a carbonitrile functional group, making it a versatile small molecule scaffold in organic chemistry. Its structure allows for various chemical modifications, which can be advantageous in synthetic applications and research .

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Handle with care as organic solvents used in conjunction with this compound might be flammable or harmful.

The presence of the carbonitrile group in 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile enables it to participate in nucleophilic reactions, such as hydrolysis to form corresponding carboxylic acids or amides. Additionally, the trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the cyclopentane structure. This compound can also undergo electrophilic substitution reactions due to the electron-withdrawing nature of the carbonitrile group, facilitating reactions such as alkylation or acylation .

Synthesis of 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile typically involves the following steps:

  • Formation of Cyclopentanol: Starting from cyclopentene, oxidation can yield cyclopentanol.
  • Trimethylsilylation: Cyclopentanol can then be reacted with trimethylsilyl chloride in the presence of a base (like pyridine) to form trimethylsilyloxycyclopentane.
  • Nitrilation: Finally, the introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using sodium cyanide or via other nitration methods.

These steps highlight the compound's synthetic accessibility and versatility in organic synthesis .

1-[(Trimethylsilyl)oxy]cyclopentane-1-carbonitrile is primarily utilized in research settings as a building block for synthesizing more complex organic molecules. Its applications include:

  • Organic Synthesis: Serving as an intermediate in the preparation of various organic compounds.
  • Flavor and Fragrance Industry: Potentially used in synthesizing flavoring agents due to its unique structure.
  • Pharmaceutical Research: Investigated for its potential as a lead compound in drug development .

Several compounds share structural similarities with 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile, including:

Compound NameMolecular FormulaUnique Features
1-TrimethylsilanyloxycyclohexanecarbonitrileC10H19NOSiC_{10}H_{19}NOSiContains a cyclohexane ring; may exhibit different reactivity due to ring strain differences .
2-(Trimethylsilyl)ethanolC5H12OSiC_5H_{12}OSiSimple alcohol structure; less complex than cyclopentane derivatives .
N,N-DimethylformamideC3H7NC_3H_7NA solvent and reagent; lacks the silyloxy and carbonitrile functionalities .

Uniqueness: The unique combination of a trimethylsilyloxy group and a carbonitrile functional group within a cyclopentane framework sets 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile apart from these similar compounds. This specific arrangement may confer distinct chemical reactivity and potential applications in organic synthesis that are not present in other related compounds.

Dates

Last modified: 04-14-2024

Explore Compound Types